6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is a complex organic compound with the molecular formula C28H35NO4 and a molecular weight of 449.582 g/mol . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride (NH2OH·HCl) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol has several applications in scientific research:
Chemistry: It is used as a linker in synthetic chemistry and as a reference standard in various analytical techniques.
Biology: The compound is employed in oligonucleotide analysis and therapeutic research.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action for 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in therapeutic research, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-1-[(2S,4R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-1-pyrrolidinyl]-1-hexanone
- 6-({6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}disulfanyl)-1-hexanol
Uniqueness
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in synthetic chemistry and therapeutic research.
Eigenschaften
Molekularformel |
C28H35NO4 |
---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
6-amino-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexan-1-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-26-15-11-24(12-16-26)28(23-9-4-3-5-10-23,25-13-17-27(32-2)18-14-25)33-21-22(20-30)8-6-7-19-29/h3-5,9-18,22,30H,6-8,19-21,29H2,1-2H3 |
InChI-Schlüssel |
CFQVJBAPPMKFEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.